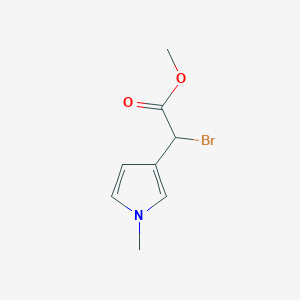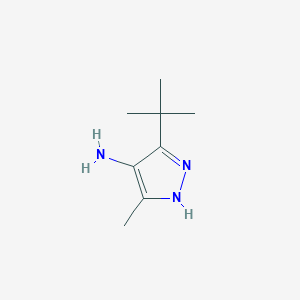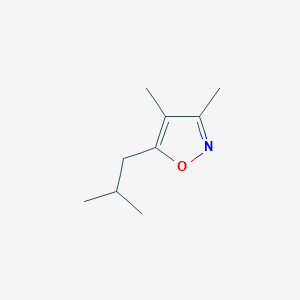
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that features a quinoline core structure substituted with a 4-fluorophenyl group and an N,N-dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.
Attachment of the N,N-Dimethylethanamine Moiety: This step involves the reaction of the quinoline derivative with N,N-dimethylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline or fluorophenyl derivatives
Scientific Research Applications
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the fluorophenyl group may enhance binding affinity to certain proteins. The N,N-dimethylethanamine moiety can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the 4-fluorophenyl and N,N-dimethylethanamine groups.
4-Fluoroquinoline: Contains the fluorophenyl group but lacks the N,N-dimethylethanamine moiety.
N,N-Dimethylethanamine: A basic structure without the quinoline and fluorophenyl groups.
Uniqueness
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the 4-fluorophenyl group enhances its binding affinity, while the N,N-dimethylethanamine moiety improves its solubility and bioavailability.
Properties
CAS No. |
89111-00-2 |
|---|---|
Molecular Formula |
C19H19FN2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)quinolin-2-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19FN2O/c1-22(2)11-12-23-19-17(14-7-9-16(20)10-8-14)13-15-5-3-4-6-18(15)21-19/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
UXBIPECXHHWMJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)









![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

